1-Piperazinecarbonyl chloride,3-oxo-(9ci)
Overview
Description
1-Piperazinecarbonyl chloride, 3-oxo- (9CI) is a chemical compound with the molecular formula C5H7ClN2O2 and a molecular weight of 162.57 g/mol . This compound is characterized by the presence of a piperazine ring, a carbonyl chloride group, and an oxo group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-Piperazinecarbonyl chloride, 3-oxo- (9CI) typically involves the reaction of piperazine with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Piperazinecarbonyl chloride, 3-oxo- (9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted piperazine derivatives.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form piperazine-3-one and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazinecarbonyl chloride, 3-oxo- (9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the development of biochemical assays.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 1-Piperazinecarbonyl chloride, 3-oxo- (9CI) involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The piperazine ring can also participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Piperazinecarbonyl chloride, 3-oxo- (9CI) can be compared with other similar compounds such as:
Piperazine-2,5-dione: This compound has a similar piperazine ring structure but lacks the carbonyl chloride group.
N-Formylpiperazine: This compound has a formyl group instead of a carbonyl chloride group.
Piperazine-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group.
The uniqueness of 1-Piperazinecarbonyl chloride, 3-oxo- (9CI) lies in its combination of the piperazine ring, carbonyl chloride group, and oxo group, which imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
IUPAC Name |
3-oxopiperazine-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c6-5(10)8-2-1-7-4(9)3-8/h1-3H2,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTYABADPXJVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525970 | |
Record name | 3-Oxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-68-0 | |
Record name | 3-Oxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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